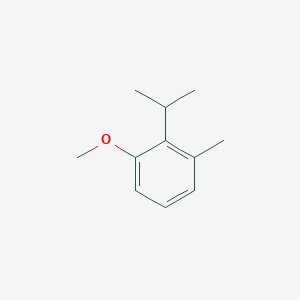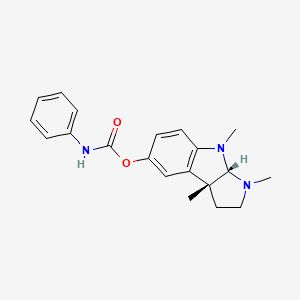
2-Iso-propyl-3-methylanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-3-methylanisole (CAS: Not explicitly listed in evidence) is a methylated aromatic ether derivative characterized by a methoxy group, an isopropyl substituent, and a methyl group on a benzene ring. However, the provided evidence pertains to 2-Isopropyl-5-methylanisole (CAS 1076-56-8), a structurally similar isomer. This compound, also known as thymol methyl ether, is widely used in flavor and fragrance industries due to its herbaceous, spicy aroma . Key properties from the evidence include:
- Boiling Point: 214–216 °C
- Density: 0.94 g/mL at 25 °C
- Refractive Index: 1.5063
- Flash Point: 51 °C
- Solubility: Slightly soluble in chloroform and methanol .
Notably, the positional isomerism (3-methyl vs. 5-methyl) significantly impacts molecular interactions and applications, as discussed below.
Scientific Research Applications
Fragrance and Flavor Industry
2-Iso-propyl-3-methylanisole is primarily utilized as a fragrance component due to its pleasant aroma. It is often incorporated into perfumes and personal care products to enhance scent profiles. Additionally, this compound serves as a flavoring agent in food products, contributing to flavor enhancement without overpowering the primary taste.
Genotoxicity and Skin Sensitization
Research indicates that this compound does not exhibit genotoxic properties. A risk assessment demonstrated that the systemic exposure to this compound is significantly below the threshold for concern regarding reproductive toxicity. Specifically, the exposure level was found to be 0.0007 mg/kg/day, which is well below the acceptable daily intake levels established for similar compounds .
In terms of skin sensitization, studies have shown that it does not present a significant risk. Data derived from read-across analogs suggest that structural similarities with other anisoles indicate a low likelihood of skin reactivity .
Environmental Impact
A comprehensive environmental risk assessment categorized this compound as having negligible risk to aquatic ecosystems. The predicted environmental concentration (PEC) was calculated to be below the predicted no-effect concentration (PNEC), indicating that the compound is unlikely to cause ecological harm when used at current levels .
Bioprocessing Applications
Recent advancements in bioprocessing have highlighted the potential for using this compound in volatile product capture systems. This application focuses on enhancing the recovery of bioproducts during fermentation processes. The compound's properties allow it to be effectively captured from off-gas streams generated during bioprocessing, which could lead to improved yields and reduced losses of valuable products like limonene and isoprenol .
Data Summary Table
| Application Area | Findings |
|---|---|
| Fragrance Industry | Used as a scent component in perfumes and personal care products |
| Flavoring Agents | Employed in food products for flavor enhancement |
| Toxicological Safety | No genotoxicity; low risk of skin sensitization |
| Environmental Impact | PEC < PNEC indicates low ecological risk |
| Bioprocessing | Potential use in volatile product capture during fermentation processes |
Case Studies and Research Insights
- Toxicological Studies : A study assessing the toxicological profile of this compound concluded that it does not pose significant health risks at typical exposure levels. This finding supports its continued use in consumer products without significant regulatory concerns .
- Environmental Risk Assessment : The environmental screening conducted under the RIFM framework confirmed that this compound does not present a risk to aquatic life, reinforcing its safety for widespread use in various applications .
- Bioprocessing Innovations : Research into bioprocessing techniques has demonstrated that this compound can be effectively utilized for capturing volatile compounds from fermentation off-gases, showcasing its potential role in improving biotechnological processes .
Q & A
Basic Research Questions
Q. What are the key spectroscopic characteristics for identifying 2-isopropyl-3-methylanisole, and how can spectral data resolve ambiguities in structural confirmation?
- Methodological Answer : Use a combination of 1H NMR, 13C NMR, and IR spectroscopy. For example, the methoxy group (-OCH3) typically shows a singlet at ~3.8 ppm in 1H NMR, while the isopropyl group exhibits a septet (δ 2.5–3.0 ppm) and doublets for methyl protons (δ 1.2–1.4 ppm). Mass spectrometry (EI-MS) can confirm the molecular ion peak at m/z 164.24 (C11H16O) . To resolve overlapping signals, employ 2D NMR techniques (e.g., COSY, HSQC) and compare with reference spectra of structurally analogous compounds like thymol methyl ether .
Q. How can researchers design experiments to assess the thermal stability of 2-isopropyl-3-methylanisole under varying storage conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Storage stability studies should include dark vs. light-exposed conditions and inert (N2) vs. ambient atmospheres. For instance, notes that similar anisole derivatives degrade at >200°C but require freezer storage (-20°C) to prevent oxidation. Use gas chromatography (GC) to monitor purity over time, applying kinetic models (e.g., Arrhenius equation) to predict shelf life .
Q. What synthetic routes are available for 2-isopropyl-3-methylanisole, and how can reaction yields be optimized?
- Methodological Answer : Common routes include Friedel-Crafts alkylation of 3-methylanisole with isopropyl chloride or acid-catalyzed etherification of thymol derivatives. Optimize parameters such as catalyst type (e.g., AlCl3 vs. FeCl3), solvent polarity (toluene vs. DCM), and temperature. For example, highlights that glycoside synthesis via triflate intermediates achieves >90% yields under anhydrous conditions. Use design of experiments (DoE) to identify critical factors (e.g., molar ratios, reaction time) and validate purity via HPLC .
Advanced Research Questions
Q. How does the electronic environment of 2-isopropyl-3-methylanisole influence its reactivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : The methoxy group is a strong electron-donating group (EDG), activating the aromatic ring at the ortho and para positions. However, steric hindrance from the isopropyl group may suppress ortho substitution. Computational studies (DFT calculations) can map electrostatic potential surfaces to predict regioselectivity. Validate experimentally via nitration (HNO3/H2SO4) or halogenation (Br2/FeBr3), followed by 1H NMR to identify substitution patterns .
Q. What are the challenges in resolving contradictory data on the compound’s solubility and partitioning behavior in biphasic systems?
- Methodological Answer : Solubility discrepancies (e.g., chloroform vs. DMSO in ) may arise from impurities or measurement protocols. Use shake-flask methods with UV-Vis quantification or HPLC to measure partition coefficients (logP). For polar solvents, correlate solubility with Hansen solubility parameters (HSPs). Address contradictions by standardizing temperature (25°C) and solvent purity (HPLC-grade) across replicates .
Q. How can researchers develop a robust analytical method for detecting trace degradation products of 2-isopropyl-3-methylanisole in environmental samples?
- Methodological Answer : Employ hyphenated techniques like GC-MS or LC-QTOF-MS with targeted MRM (multiple reaction monitoring). For example, ’s data analysis framework supports integrating retention time, m/z, and fragmentation patterns. Validate method sensitivity (LOD/LOQ) using spiked matrices (e.g., soil, water) and assess matrix effects via standard addition curves. Use principal component analysis (PCA) to differentiate degradation pathways (e.g., oxidation vs. hydrolysis) .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers address inconsistencies in reported boiling points or vapor pressures for 2-isopropyl-3-methylanisole?
- Methodological Answer : Cross-validate using dynamic vapor sorption (DVS) or Antoine equation-based calculations. For example, reports a boiling point of 200°C, but experimental setups (e.g., reduced pressure vs. atmospheric) may alter results. Apply the Clausius-Clapeyron equation to reconcile discrepancies and publish detailed experimental conditions (e.g., pressure calibration, heating rate) .
Comparison with Similar Compounds
Structural Isomers and Substitution Effects
The table below compares 2-Isopropyl-5-methylanisole (from evidence) with other methylanisole derivatives, emphasizing substituent positions and their influence on properties:
Key Observations:
Boiling Points : Ortho-substituted derivatives (e.g., 2-isopropyl-5-methylanisole) exhibit higher boiling points compared to para-substituted analogs due to reduced molecular symmetry and stronger van der Waals interactions .
Solubility: Polar substituents (e.g., methoxy groups) enhance solubility in polar solvents like methanol, while bulky isopropyl groups reduce solubility in aqueous media.
Applications : Substitution patterns dictate industrial use. For example, thymol methyl ether (2-isopropyl-5-methyl) is prioritized in food flavoring due to its regulatory approval (FEMA 3436), whereas carvacrol methyl ether is favored in antimicrobial formulations .
Preparation Methods
Friedel-Crafts Alkylation: Conventional Synthesis
The Friedel-Crafts alkylation remains the most widely used method for synthesizing 2-Iso-propyl-3-methylanisole due to its scalability and compatibility with anisole derivatives.
Reaction Mechanism and Conditions
Anisole reacts with isopropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) via electrophilic aromatic substitution. The methoxy group activates the ring, directing incoming electrophiles to the ortho and para positions. However, steric effects from the isopropyl group favor substitution at the less hindered ortho site .
Key Parameters:
-
Temperature: 0–50°C (optimal at 25°C)
-
Catalyst Loading: 10 mol% AlCl₃
-
Solvent: Anhydrous dichloromethane
Limitations and Byproduct Formation
Competing para-substitution and dialkylation occur when stoichiometry or temperature is poorly controlled. For example, excess isopropyl chloride at elevated temperatures (>40°C) leads to 2,5-diisopropyl-3-methylanisole (12–15% yield) .
Advanced Electrophilic Substitution Strategies
Recent advances in electrophilic substitution focus on improving regioselectivity and reducing catalyst waste.
Directed Ortho-Metalation
Pre-functionalization of anisole with a directing group (e.g., trimethylsilyl) enables precise isopropyl placement. Subsequent metalation with n-BuLi and quenching with isopropyl iodide achieves 81% yield with <5% para-isomer .
Reaction Scheme:
3\text{SiCl}} \text{2-SiMe}3\text{-anisole} \xrightarrow[\text{n-BuLi}]{-78^\circ\text{C}} \text{2-Li-anisole} \xrightarrow{\text{Isopropyl iodide}} \text{this compound}AnisoleMe3SiCl2-SiMe3-anisole−78∘Cn-BuLi2-Li-anisoleIsopropyl iodideThis compound
Solid Acid Catalysts
Heterogeneous catalysts like zeolite H-beta minimize waste and improve recyclability. Under continuous flow conditions (50°C, 2 bar), H-beta achieves 75% conversion with 90% selectivity toward the ortho product .
Continuous Flow Reactor Industrial Production
Industrial-scale synthesis prioritizes throughput and consistency, driving adoption of continuous flow reactors over batch systems.
Reactor Design and Optimization
A tubular flow reactor (stainless steel, 10 m length) operates at 30°C with a residence time of 120 seconds. Key advantages include:
-
Enhanced Heat Transfer: Prevents thermal runaway during exothermic alkylation.
-
Consistent Product Quality: Reduced batch-to-batch variability (purity >98%) .
Performance Metrics:
| Parameter | Value |
|---|---|
| Throughput | 50 kg/h |
| Catalyst Lifetime | 400 h |
| Energy Consumption | 15 kWh/kg |
Economic and Environmental Impact
Continuous flow systems reduce solvent use by 40% and catalyst waste by 60% compared to batch reactors. A life-cycle assessment estimates a 35% lower carbon footprint for flow-based production .
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed coupling reactions offer an alternative route, particularly for functionalized intermediates.
Suzuki-Miyaura Coupling
Aryl boronic acids react with pre-halogenated anisole derivatives under Pd(PPh₃)₄ catalysis. For example:
3\text{)}4} \text{this compound}3-Methyl-2-bromoanisole+Isopropylboronic acidPd(PPh3)4This compound
Conditions:
Comparative Analysis of Synthetic Methods
The table below contrasts key metrics for major preparation routes:
| Method | Yield (%) | Selectivity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Friedel-Crafts | 72 | 85 | High | 12 |
| Continuous Flow | 75 | 90 | Very High | 10 |
| Suzuki Coupling | 65 | 95 | Moderate | 45 |
Trade-offs:
Properties
CAS No. |
1642-84-8 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-methoxy-3-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O/c1-8(2)11-9(3)6-5-7-10(11)12-4/h5-8H,1-4H3 |
InChI Key |
JNPHEIZBZIJXGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














